2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, linked to a piperidine ring through a carbonyl group and further connected to a chloropyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiazole intermediate. Finally, the chloropyrimidine moiety is attached through an etherification reaction, using appropriate reagents and conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another compound with a chloropyrimidine moiety, used in antidiabetic research.
2-chloro-5-(trifluoromethyl)pyridine: A compound used as a model substrate in regioexhaustive functionalization studies.
Uniqueness
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a piperidine ring and a chloropyrimidine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-11-8-19-17(20-9-11)24-12-4-3-7-22(10-12)16(23)15-21-13-5-1-2-6-14(13)25-15/h1-2,5-6,8-9,12H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOZDBOKKYIGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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